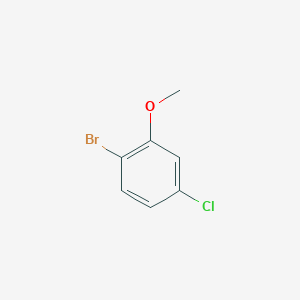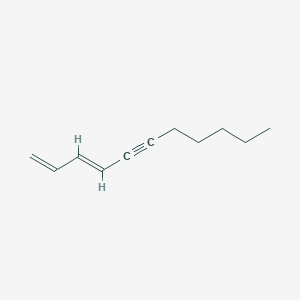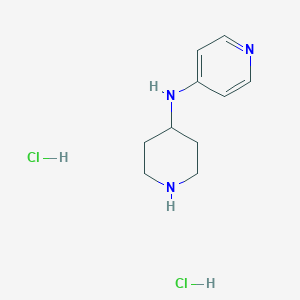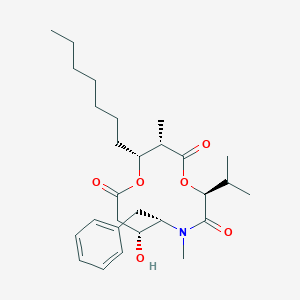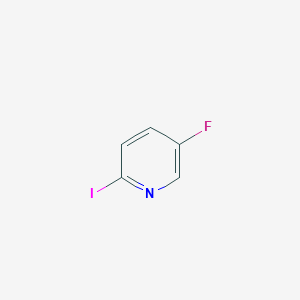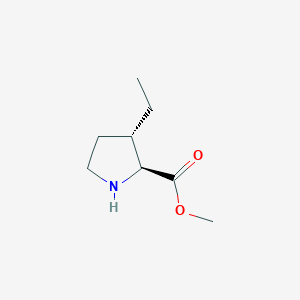
(2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate is a chemical compound that belongs to the family of pyrrolidine carboxylates. It is a chiral compound that has two stereoisomers, (2S,3S) and (2R,3R). The (2S,3S) isomer is the most commonly used form of the compound in scientific research. It has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol.
Wirkmechanismus
The mechanism of action of ((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate)-Methyl 3-ethylpyrrolidine-2-carboxylate is not well understood. However, it is believed to act as a chiral auxiliary or a chiral ligand in various reactions. It can also act as a building block for the synthesis of biologically active compounds.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of ((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate)-Methyl 3-ethylpyrrolidine-2-carboxylate. However, it has been reported to exhibit low toxicity and good biocompatibility.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate)-Methyl 3-ethylpyrrolidine-2-carboxylate is its high enantiomeric purity, which makes it an ideal building block for the synthesis of chiral compounds. It is also easy to synthesize and has low toxicity. However, one of the limitations of the compound is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of ((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate)-Methyl 3-ethylpyrrolidine-2-carboxylate in scientific research. One direction is the synthesis of new chiral ligands and catalysts for various reactions. Another direction is the synthesis of new biologically active compounds for the treatment of various diseases. Additionally, the compound can be used in the development of new materials with chiral properties.
Synthesemethoden
The synthesis of ((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate)-Methyl 3-ethylpyrrolidine-2-carboxylate can be achieved through several methods. One of the most commonly used methods involves the reaction of (S)-3-Amino-1-butanol with ethyl acrylate in the presence of a catalytic amount of a chiral ligand. Another method involves the reaction of (S)-3-Amino-1-butanol with methyl acrylate in the presence of a chiral catalyst. Both methods yield the ((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate) isomer of the compound with high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate)-Methyl 3-ethylpyrrolidine-2-carboxylate has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of chiral ligands, chiral auxiliaries, and chiral catalysts. It has also been used in the synthesis of biologically active compounds such as antiviral agents, anticancer agents, and antihypertensive agents.
Eigenschaften
CAS-Nummer |
171232-78-3 |
|---|---|
Produktname |
(2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-4-5-9-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
AVIDDEJFXYOMDO-BQBZGAKWSA-N |
Isomerische SMILES |
CC[C@H]1CCN[C@@H]1C(=O)OC |
SMILES |
CCC1CCNC1C(=O)OC |
Kanonische SMILES |
CCC1CCNC1C(=O)OC |
Synonyme |
L-Proline, 3-ethyl-, methyl ester, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



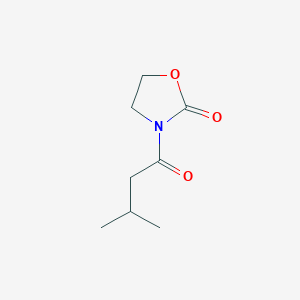
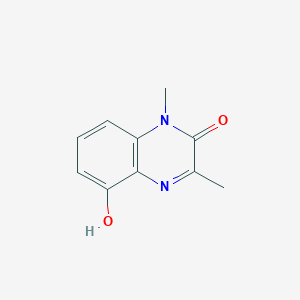
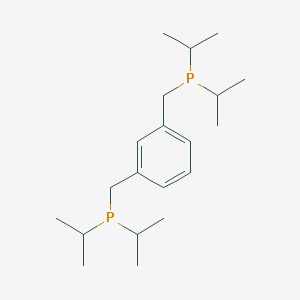
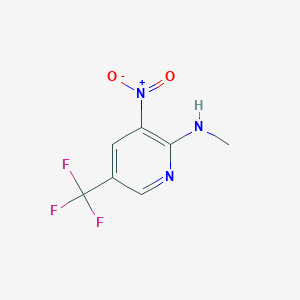
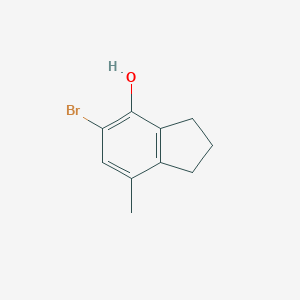
![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)
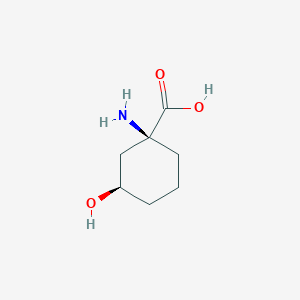
![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)
![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
